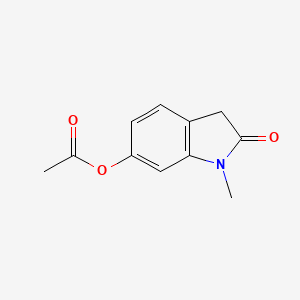
6-Acetoxy-1-methyl-2-oxindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetoxy-1-methyl-2-oxindole is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
6-Acetoxy-1-methyl-2-oxindole has been studied for its potential therapeutic effects, particularly in the treatment of pain and inflammation. Research indicates that oxindole derivatives, including this compound, exhibit antinociceptive (pain-relieving) properties. For instance, studies have shown that certain oxindoles can inhibit inflammatory responses and oxidative stress, which are critical in pain management .
Table 1: Biological Activities of Oxindole Derivatives
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions. Recent advancements include nucleophilic domino reactions , which allow for the efficient formation of spirocyclic oxindoles from simpler precursors . These methods not only enhance yield but also improve the selectivity and complexity of the synthesized compounds.
Table 2: Synthetic Routes for Oxindole Derivatives
Therapeutic Potential
The therapeutic potential of this compound extends beyond pain management. Its derivatives have shown promise in cancer research due to their ability to interact with various biological targets, including enzymes involved in tumor progression. For example, some oxindoles have been identified as AMPK activators , which play a crucial role in cellular energy homeostasis and may influence cancer cell metabolism .
Case Studies and Research Findings
Several studies have documented the effects of oxindole derivatives on specific biological systems:
- Antinociceptive Studies : Research demonstrated that administration of oxindole derivatives significantly reduced pain responses in animal models subjected to inflammatory stimuli. The findings suggest a mechanism involving modulation of inflammatory pathways and oxidative stress reduction .
- Anticancer Activity : In vitro studies indicated that certain oxindole derivatives could inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Antioxidant Properties : Investigations into the antioxidant capacity of oxindoles revealed their potential to mitigate oxidative damage in cellular models, suggesting a protective role against diseases associated with oxidative stress .
Analyse Des Réactions Chimiques
3.1. Allylic Oxidation
Allylic oxidation is a common reaction for oxindole derivatives, where an allylic hydrogen is replaced by an oxygen-containing group. This reaction is often mediated by reagents like selenium dioxide (SeO2), which can introduce an aldehyde group at the allylic position .
3.2. Wittig Reaction
The Wittig reaction is used to form alkenes from aldehydes. In the context of oxindoles, this reaction can be employed to extend the conjugated system by reacting an aldehyde-functionalized oxindole with a phosphonium ylide .
3.3. Aldol Reaction
Aldol reactions involve the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base. This reaction can be used to form β-hydroxy carbonyl compounds, which can then undergo dehydration to form α,β-unsaturated carbonyls .
Potential Reactions of 6-Acetoxy-1-methyl-2-oxindole
Given the structure of this compound, potential chemical reactions include:
-
Hydrolysis : The acetoxy group could undergo hydrolysis to form a hydroxyl group under basic conditions.
-
Alkylation : The oxindole nitrogen could be alkylated with alkyl halides in the presence of a base.
-
Oxidation : The methyl group could be oxidized to form a carboxylic acid or aldehyde under appropriate conditions.
Data and Research Findings
While specific data on this compound is limited, related compounds provide insights into potential reactivity. For example, oxindole derivatives have been synthesized and modified through various reactions as shown in Table 1 for (E)-3-(1,3-diarylallylidene)oxindoles .
| Entry | R | Yield of 5 (%) | Z:E Ratio | Yield of 7 (%) |
|---|---|---|---|---|
| 1 | Cl | 91 | 4.6:1 | 85 |
| 2 | NO2 | 95 | 10:1 | 87 |
| 3 | OMe | 77 | 4:1 | 0 |
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(1-methyl-2-oxo-3H-indol-6-yl) acetate |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-9-4-3-8-5-11(14)12(2)10(8)6-9/h3-4,6H,5H2,1-2H3 |
Clé InChI |
QHCCODDKEDKRPU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(CC(=O)N2C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















